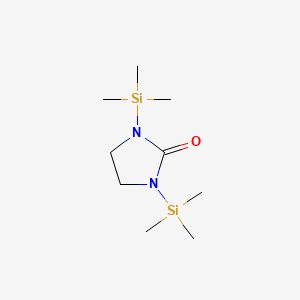![molecular formula C14H17NO2 B15067309 1'-Methylspiro[isochroman-1,4'-piperidin]-3-one](/img/structure/B15067309.png)
1'-Methylspiro[isochroman-1,4'-piperidin]-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-Methylspiro[isochroman-1,4’-piperidin]-3-one is a spirocyclic compound that features a unique structure combining an isochroman ring and a piperidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1’-Methylspiro[isochroman-1,4’-piperidin]-3-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of isochroman derivatives with piperidinone precursors under specific conditions. For example, the key intermediate can be synthesized by reacting isochroman with piperidinone in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production of 1’-Methylspiro[isochroman-1,4’-piperidin]-3-one may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1’-Methylspiro[isochroman-1,4’-piperidin]-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles such as amines, alcohols
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted spirocyclic compounds with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1’-Methylspiro[isochroman-1,4’-piperidin]-3-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
1-Methylspiro[indole-3,4’-piperidin]-2(1H)-one: This compound shares a similar spirocyclic structure but features an indole ring instead of an isochroman ring.
1’-Methylspiro[indoline-3,4’-piperidine]: Another related compound with an indoline ring, which has been studied for its anticancer properties.
Uniqueness
1’-Methylspiro[isochroman-1,4’-piperidin]-3-one is unique due to its combination of an isochroman ring and a piperidinone ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C14H17NO2 |
|---|---|
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
1'-methylspiro[4H-isochromene-1,4'-piperidine]-3-one |
InChI |
InChI=1S/C14H17NO2/c1-15-8-6-14(7-9-15)12-5-3-2-4-11(12)10-13(16)17-14/h2-5H,6-10H2,1H3 |
Clave InChI |
JLBPEVVACUJNBA-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2(CC1)C3=CC=CC=C3CC(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[Dimethyl(phenyl)silyl]oxan-2-one](/img/structure/B15067254.png)
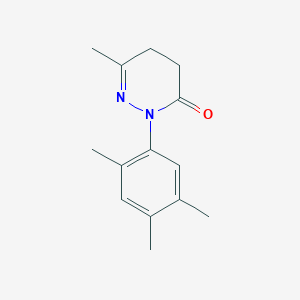
![S-[(Trimethylsilyl)ethynyl] benzenecarbothioate](/img/structure/B15067260.png)
![9-Amino-4-hydroxy-7-methyl-5H-furo[3,2-G]chromen-5-one](/img/structure/B15067261.png)

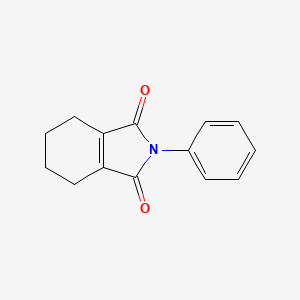
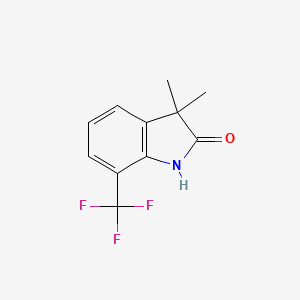

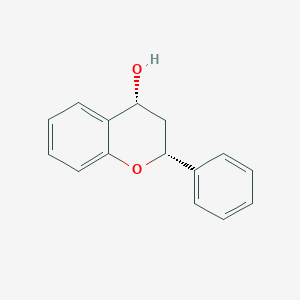

![4,7-Dimethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B15067304.png)
![2-(3-methoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B15067305.png)
